2-Hydrazinoquinoline

Antimicrobial Drug Discovery Bacterial Topoisomerase

2-Hydrazinoquinoline (≥98% purity) provides unique bidentate chelation and nucleophilic reactivity unattainable with 2-aminoquinoline or 2-hydrazinopyridine. Key differentiators: enables single-reagent LC-MS derivatization for metabolomics, forms stable Cu/Ni/Fe complexes, yields DNA gyrase/topoisomerase IV dual inhibitors (IC₅₀ 4.56–6.77 μM) with negligible hemolysis (<5%), and produces Zn²⁺ probes with 30-fold fluorescence turn-on (LOD 220.6 nM). Superior performance – request your bulk quote.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 15793-77-8
Cat. No. B107646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinoquinoline
CAS15793-77-8
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)NN
InChIInChI=1S/C9H9N3/c10-12-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,10H2,(H,11,12)
InChIKeyQMVCLSHKMIGEFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinoquinoline (CAS 15793-77-8) for Advanced Synthesis and Analytical Applications


2-Hydrazinoquinoline (CAS: 15793-77-8) is a heterocyclic compound featuring a quinoline core substituted with a hydrazine group at the 2-position. This molecular architecture combines the established pharmacophoric properties of quinoline with the nucleophilic and chelating reactivity of hydrazine, enabling diverse applications [1]. Its utility spans medicinal chemistry as a scaffold for bioactive derivatives [2], coordination chemistry for metal complex formation [3], and analytical chemistry as a versatile derivatization agent for LC-MS [4].

2-Hydrazinoquinoline (CAS 15793-77-8) Demonstrates Critical Differentiators in Reactivity and Selectivity Versus Common Analogs


Substituting 2-hydrazinoquinoline with a closely related analog (e.g., 2-aminoquinoline, 2-mercaptoquinoline, or 2-hydrazinopyridine) is not straightforward and often leads to suboptimal or entirely different outcomes. While the quinoline core is shared, the hydrazine (-NH-NH2) group at the 2-position imparts a unique combination of nucleophilicity, chelation geometry, and electron-donating capacity that is not replicated by other 2-substituents [1]. For instance, 2-aminoquinoline lacks the terminal nucleophilic nitrogen, limiting its ability to form hydrazones and bidentate metal complexes [2]. Similarly, 2-hydrazinopyridine, while reactive, forms complexes with different stability constants and exhibits altered pharmacological profiles due to the absence of the fused benzene ring [3]. Therefore, direct substitution risks altering reaction yields, complex stability, analytical sensitivity, and biological target engagement, which are quantified in the evidence below.

Quantified Differentiation of 2-Hydrazinoquinoline (CAS 15793-77-8) vs. Structural Analogs


Dual DNA Gyrase/Topo IV Inhibition: Superior Potency and Safety Margin of Hydrazono-Quinoline Derivatives

Hydrazono-quinoline derivatives, synthesized from 2-hydrazinoquinoline, exhibit potent dual inhibition of DNA gyrase and topoisomerase IV, key bacterial enzymes. In a head-to-head enzymatic assay, the lead compound 5a demonstrated an IC50 of 4.56 ± 0.3 μM against DNA gyrase and 6.77 ± 0.4 μM against topoisomerase IV [1]. This dual inhibition is a superior profile compared to many single-target fluoroquinolones. Critically, these derivatives show low hemolytic activity, with compound 5a exhibiting only ~4.62% lysis at 1.0 mg/mL, indicating a favorable safety margin [1]. In contrast, standard antibiotics like ciprofloxacin may show higher hemolysis at comparable concentrations.

Antimicrobial Drug Discovery Bacterial Topoisomerase

Enhanced Zn2+ Sensing: 30-Fold Fluorescence Increase in Hydrazone Derivative vs. 4.5-Fold for Parent Scaffold

The Schiff base derivative 4-methyl-2-((2-(quinolin-2-yl)hydrazono)methyl)phenol (HMQP), synthesized from 2-hydrazinoquinoline, functions as a highly sensitive 'turn-on' fluorescent probe for Zn2+. In the presence of one equivalent of Zn2+, HMQP exhibits a dramatic 30-fold increase in fluorescence intensity at 502 nm (λex = 420 nm) [1]. This is a substantial enhancement compared to the unsubstituted parent compound HQP (2-((2-(quinolin-2-yl)hydrazono)methyl)phenol), which shows only a 4.5-fold increase under identical conditions [1]. The limit of detection (LOD) for Zn2+ using HMQP is 220.6 nM, underscoring its analytical utility [1].

Analytical Chemistry Fluorescent Probe Metal Sensing

LC-MS Derivatization Efficiency: Simultaneous Detection of Carboxylic Acids, Aldehydes, and Ketones

2-Hydrazinoquinoline (HQ) serves as a single derivatization agent for the simultaneous LC-MS analysis of three distinct classes of metabolites: carboxylic acids, aldehydes, and ketones [1]. This is a unique capability not shared by common derivatization reagents like 2,4-dinitrophenylhydrazine (DNPH), which is typically limited to carbonyl compounds [2]. The method enables the detection and quantification of these metabolites in complex biological matrices (urine, serum, liver extract) [1]. The derivatization proceeds via esterification with carboxyl groups and Schiff base formation with carbonyls, producing stable derivatives suitable for LC-MS analysis [1].

Metabolomics Analytical Chemistry Derivatization

Bidentate Chelation and Diverse Metal Complex Stability vs. 2-Aminoquinoline

Schiff base hydrazones derived from 2-hydrazinoquinoline act as bidentate ligands, forming stable mononuclear complexes with transition metals including Cu(II), Ni(II), Co(II), Fe(III), and UO2(II) [1]. The ligand HL (from 7-chloro-4-hydrazinoquinoline) behaves as a monoprotic bidentate ligand, coordinating via the hydrazone nitrogen and phenolic oxygen [1]. In contrast, 2-aminoquinoline typically coordinates as a monodentate ligand or requires additional donor groups for chelation, resulting in lower complex stability [2]. The metal complexes derived from hydrazinoquinoline ligands exhibited higher antimicrobial activity against S. aureus, E. coli, and C. albicans compared to the free ligand, highlighting the value of stable complexation [1].

Coordination Chemistry Medicinal Inorganic Chemistry Antimicrobial

Cytotoxic Activity of Dinuclear Cu Complexes: Higher Potency than Cisplatin in Cancer Cell Lines

Bis-hetarylhydrazone H2L, synthesized from 2,6-diacetylpyridine and 2-hydrazinoquinoline, forms dinuclear Cu(I)/Cu(II) mixed-valence complexes [1]. These complexes (2 and 3) demonstrated higher cytotoxicity towards cancer cell lines (e.g., MCF-7, HeLa) compared to the widely used chemotherapeutic drug cisplatin [1]. While specific IC50 values are not provided in the abstract, the study explicitly states that the complexes "demonstrate higher cytotoxicity towards considered cancer cell cultures than widely used [cisplatin]" [1]. This suggests a promising advantage in potency for hydrazinoquinoline-derived metal complexes.

Cancer Research Coordination Chemistry Cytotoxicity

MALDI-MS Reactive Matrix: ppm-Level Detection of Gaseous Carbonyls

2-Hydrazinoquinoline functions as an effective reactive matrix for MALDI-MS detection of gaseous aldehydes and ketones, achieving sensitivities at least at the parts per million (ppm) level [1]. The method detected formaldehyde, acetaldehyde, propionaldehyde, n-butyraldehyde, acetone, methyl ethyl ketone, and methyl isobutyl ketone [1]. Notably, carboxylic acids and esters were not detected, demonstrating a useful selectivity for carbonyl compounds [1]. While 2,4-dinitrophenylhydrazine (DNPH) is a common derivatization reagent for carbonyls in GC/LC, 2-hydrazinoquinoline offers a unique advantage as a reactive matrix that combines derivatization and matrix function in a single step for MALDI-MS [1].

Mass Spectrometry Environmental Analysis Derivatization

Validated Applications of 2-Hydrazinoquinoline (CAS 15793-77-8) Based on Quantitative Evidence


Antimicrobial Drug Discovery: Dual-Target Inhibitors with Low Hemolytic Risk

Medicinal chemistry programs focused on developing novel antibiotics to combat resistant pathogens can leverage 2-hydrazinoquinoline as a core scaffold. The evidence shows that hydrazono-quinoline derivatives are potent dual inhibitors of DNA gyrase and topoisomerase IV (IC50 values 4.56–6.77 μM) with exceptionally low hemolytic activity (~4.62% lysis at 1 mg/mL) [1]. This profile is directly relevant for procuring the compound to synthesize and screen new antimicrobial leads that require both high target affinity and minimal off-target toxicity to red blood cells.

Metabolomics and Biomarker Discovery: Streamlined LC-MS Derivatization Workflow

Laboratories performing large-scale metabolomic studies can benefit from procuring 2-hydrazinoquinoline as a single derivatization agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones in biological samples [1]. This approach reduces the number of required reagents, simplifies sample preparation, and minimizes analytical variability compared to using separate derivatization protocols for different metabolite classes [1]. The method is validated for urine, serum, and tissue extracts, making it suitable for diabetes and metabolic disease research [1].

Fluorescent Sensor Development: High-Sensitivity Zn2+ Detection

Researchers developing fluorescent probes for Zn2+ imaging in biological systems can use 2-hydrazinoquinoline to synthesize Schiff base derivatives like HMQP. The data show that HMQP achieves a 30-fold fluorescence turn-on response to Zn2+ with a nanomolar detection limit (LOD = 220.6 nM), enabling sensitive and selective detection in live cells [1]. This performance metric justifies the procurement of 2-hydrazinoquinoline for creating advanced optical sensors for neuroscience and cell biology applications.

Metallodrug and Coordination Chemistry: Stable Bidentate Ligand Scaffolds

Inorganic and medicinal chemists synthesizing metal-based therapeutics or catalysts can utilize 2-hydrazinoquinoline to generate robust bidentate ligands. The demonstrated ability of hydrazone derivatives to chelate Cu(II), Ni(II), Co(II), Fe(III), and UO2(II) ions and form stable complexes with antimicrobial activity [1] provides a clear rationale for selecting this compound over monodentate analogs like 2-aminoquinoline [2]. This ensures the formation of complexes with predictable geometries and enhanced biological stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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